

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2'-Hydroxy-5'-chlorochalcone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-chlorochalcone

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Foreword

Chalcones, belonging to the flavonoid family, represent a class of organic compounds celebrated for their diverse pharmacological activities. Their core structure, a 1,3-diaryl-2-propen-1-one backbone, serves as a versatile scaffold for drug discovery and development. This guide focuses on a specific derivative, **2'-Hydroxy-5'-chlorochalcone**, providing an in-depth analysis of its structural and spectroscopic characteristics. While a complete, unified experimental dataset for this precise molecule is not consolidated in the reviewed literature, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive, and instructional guide for researchers, scientists, and drug development professionals. Every piece of data and interpretation is grounded in established chemical theory and supported by authoritative references to ensure scientific integrity.

Molecular Structure and Synthesis

Structural Framework

2'-Hydroxy-5'-chlorochalcone is characterized by two aromatic rings (designated A and B) connected by a three-carbon α,β -unsaturated carbonyl system. Ring A is substituted with a hydroxyl group at the 2' position and a chlorine atom at the 5' position. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a defining feature, imparting significant influence on the molecule's conformation and spectroscopic properties.

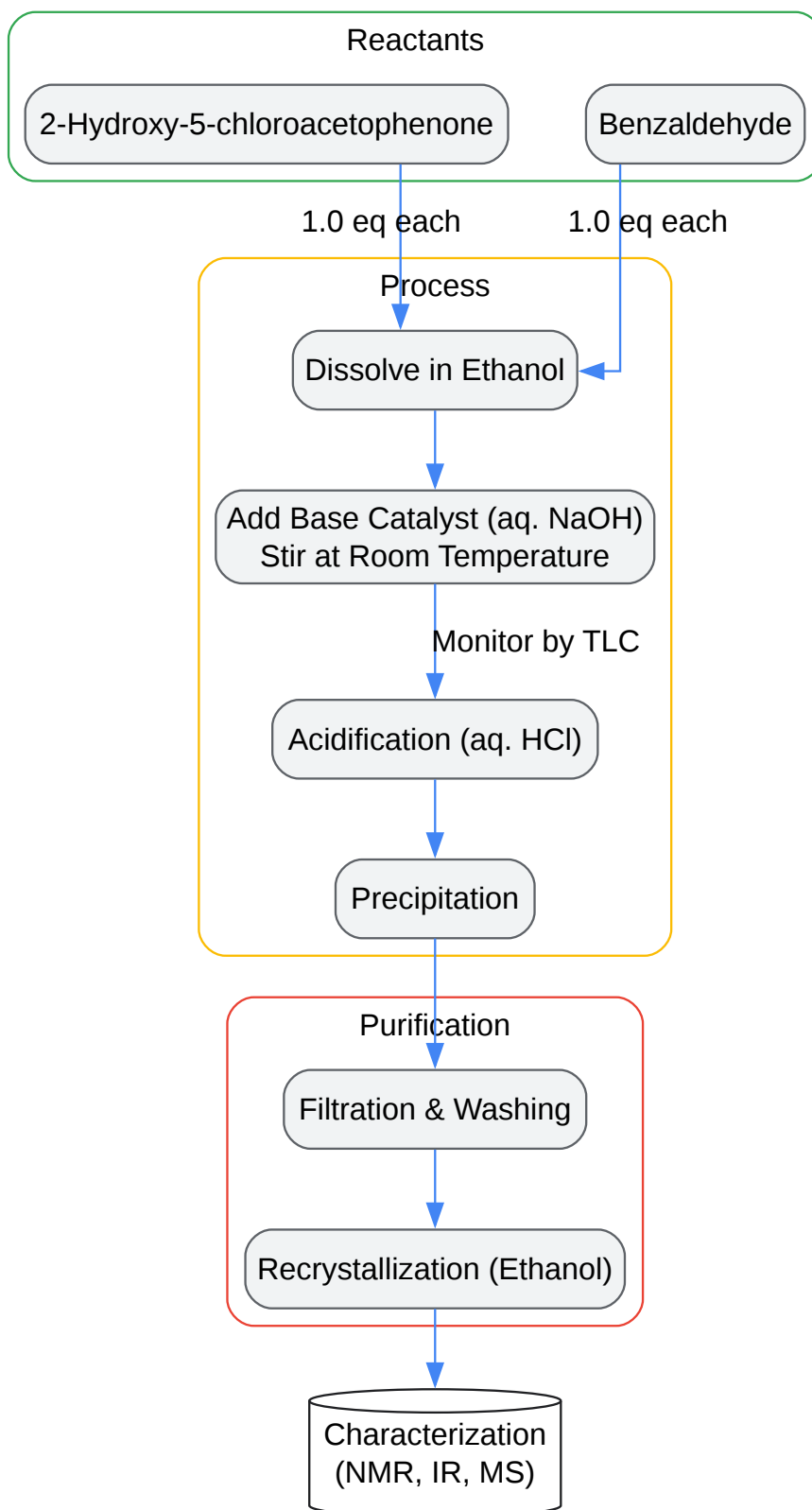
To facilitate unambiguous spectral assignment, the following IUPAC numbering scheme is utilized:

Caption: Molecular structure and numbering of **2'-Hydroxy-5'-chlorochalcone**.

Synthetic Pathway: Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.^{[1][2]} This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. For the title compound, 2-hydroxy-5-chloroacetophenone serves as the ketone precursor and benzaldehyde as the aldehyde.

The causality of this protocol is rooted in the generation of a stabilized enolate from the acetophenone under basic conditions (e.g., NaOH or KOH). This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the thermodynamically favored trans-chalcone.



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Caption: General experimental workflow for chalcone synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **2'-Hydroxy-5'-chlorochalcone**, both ^1H and ^{13}C NMR provide definitive information on the carbon skeleton and proton environment.

Experimental Protocol (Typical)

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified chalcone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR: A proton-decoupled experiment (e.g., PENDANT or APT) is standard. A 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required for a good signal-to-noise ratio.

Predicted ^1H NMR Spectral Data

The following table presents the predicted proton NMR assignments for **2'-Hydroxy-5'-chlorochalcone** in CDCl_3 . These predictions are based on data from the parent 2'-hydroxychalcone and related chlorinated analogues.^{[3][4]}

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale & Insights
~12.75	s	-	2'-OH	Highly deshielded due to strong intramolecular H-bonding with the carbonyl oxygen. This is a hallmark of 2'-hydroxychalcones.[5]
~7.85	d	~15.5	H- β	Large coupling constant is definitive for the trans configuration of the α,β -double bond. Deshielded by the adjacent phenyl ring.[6]
~7.65	d	~2.5	H-6'	Appears as a doublet due to ortho-coupling with H-4'. The deshielding effect of the adjacent carbonyl group is significant.
~7.60-7.40	m	-	H-2, H-3, H-4, H-5, H-6	Protons of the unsubstituted B-ring, typically

				resonating in this aromatic region.
~7.50	d	~15.5	H- α	Coupled with H- β , confirming the enone system. Shielded relative to H- β due to conjugation with the carbonyl group.
~7.45	dd	~8.8, 2.5	H-4'	Coupled to both H-3' (ortho) and H-6' (meta). The electron-withdrawing Cl at C-5' influences its position.
~7.00	d	~8.8	H-3'	Exhibits ortho-coupling with H-4'.

Predicted ^{13}C NMR Spectral Data

The predicted carbon NMR assignments are derived from analyses of similar chalcone structures.[3][7] The carbonyl carbon and the carbons of Ring A are particularly diagnostic.

Chemical Shift (δ , ppm)	Assignment	Rationale & Insights
~193.5	C=O	The chemical shift is characteristic for an α,β -unsaturated ketone. Its exact position reflects the degree of conjugation and H-bonding.[7]
~162.0	C-2'	Attached to the hydroxyl group, this carbon is significantly deshielded.
~145.0	C- β	Deshielded due to its position in the conjugated system and attachment to the B-ring.
~136.5	C-4'	Aromatic CH carbon.
~134.5	C-1	Quaternary carbon of the B-ring attached to the vinyl group.
~130.5	C-4	Aromatic CH carbon of the B-ring.
~129.5	C-6'	Aromatic CH carbon deshielded by the adjacent carbonyl group.
~129.0	C-2, C-6	Aromatic CH carbons of the B-ring.
~128.5	C-3, C-5	Aromatic CH carbons of the B-ring.
~123.0	C-5'	Carbon bearing the chlorine atom. Its shift is influenced by the halogen's electronegativity and resonance effects.
~122.0	C- α	Shielded relative to C- β , consistent with the polarization

of the double bond.

~120.0	C-1'	Quaternary carbon, shielded by the ortho -OH group.
~119.0	C-3'	Aromatic CH carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the hydroxyl and carbonyl groups.

Experimental Protocol (Typical)

A common and reliable method is the preparation of a potassium bromide (KBr) disc.

- Preparation: Mix 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder.
- Grinding: Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
- Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a transparent or translucent disc.
- Analysis: Place the disc in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} .

Characteristic IR Absorption Bands

The IR spectrum provides a molecular fingerprint. The key vibrations for **2'-Hydroxy-5'-chlorochalcone** are detailed below.[\[3\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
~3450-3100	O-H stretch	Broad, Medium	The broadness is due to the strong intramolecular hydrogen bonding between the 2'-OH and the carbonyl oxygen.
~1640-1630	C=O stretch	Strong	The frequency is lowered from a typical ketone (~1715 cm ⁻¹) due to conjugation with both the vinyl group and the aromatic ring, as well as the intramolecular H-bond. This is a critical diagnostic peak.
~1605-1570	C=C stretch (aromatic & vinyl)	Strong, Sharp	Multiple bands are expected in this region, corresponding to the stretching vibrations of the aromatic rings and the α,β -double bond.
~980-960	=C-H bend (trans)	Medium-Strong	This out-of-plane bending vibration is characteristic of a trans-disubstituted alkene and confirms the stereochemistry of the enone bridge.

~850-800	C-H bend (aromatic)	Medium	Out-of-plane bending for the substituted aromatic rings.
~780-740	C-Cl stretch	Medium	Absorption associated with the carbon-chlorine bond on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern.

Experimental Protocol (Typical)

Electrospray ionization (ESI) is a soft ionization technique well-suited for chalcones.

- **Sample Preparation:** Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- **Analysis:** Infuse the solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
- **Data Acquisition:** Acquire spectra in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula.

Predicted Mass Spectrum Data

The molecular formula of **2'-Hydroxy-5'-chlorochalcone** is $C_{15}H_{11}ClO_2$. The expected molecular weight is approximately 258.04 g/mol for the major isotopes (^{12}C , 1H , ^{35}Cl , ^{16}O).

- **Molecular Ion Peak:** In ESI-MS, the primary ions observed would be the protonated molecule $[M+H]^+$ at m/z 259.05 and the deprotonated molecule $[M-H]^-$ at m/z 257.04. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine

isotopes (^{35}Cl :~75%, ^{37}Cl :~25%), a characteristic M+2 peak will be observed at m/z 261.05 (for $[\text{M}+\text{H}]^+$) with an intensity approximately one-third that of the M peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

- Key Fragmentation Pathways: Chalcones are known to fragment in predictable ways.^[5] Common fragmentation patterns involve cleavages around the carbonyl group and retro-Diels-Alder type reactions. Expected fragment ions would include:
 - Loss of the B-ring (phenyl group, $\text{C}_6\text{H}_5\bullet$): leading to an ion around m/z 181.
 - Loss of the A-ring (chlorohydroxyphenyl group): fragments related to the benzoyl cation.
 - Cleavage alpha to the carbonyl group.

Conclusion

The spectroscopic profile of **2'-Hydroxy-5'-chlorochalcone** is defined by a unique confluence of its core chalcone structure and the electronic effects of its substituents. The ^1H NMR is characterized by a strongly deshielded phenolic proton (~12.75 ppm) and two vinyl protons with a large coupling constant (~15.5 Hz) confirming a trans geometry. The ^{13}C NMR spectrum shows a characteristic carbonyl signal around 193.5 ppm. The IR spectrum is dominated by a strong, hydrogen-bond-shifted carbonyl absorption (~1635 cm^{-1}) and a broad hydroxyl stretch. Finally, the mass spectrum provides confirmation of the molecular weight and the presence of a single chlorine atom through its distinct isotopic pattern. This guide provides a robust predictive framework for the identification and characterization of this molecule, empowering researchers to confidently interpret their experimental data.

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